rac O-Desmethyl Naproxen-d3
Overview
Description
“rac O-Desmethyl Naproxen-d3” is the labelled analogue of rac O-Desmethyl Naproxen, which is a metabolite of Naproxen . Naproxen is a non-steroidal anti-inflammatory agent . The molecular formula of “rac O-Desmethyl Naproxen-d3” is C13H9D3O3 and its molecular weight is 219.25 .
Molecular Structure Analysis
The molecular structure of “rac O-Desmethyl Naproxen-d3” can be represented by the SMILES string:CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
. This indicates that it has a carboxylic acid group (C(=O)O), a methyl group (CH3), and a naphthalene ring with a hydroxyl group attached to it. Physical And Chemical Properties Analysis
“rac O-Desmethyl Naproxen-d3” appears as a dark red solid . It is soluble in DMSO and Methanol . Its melting point is greater than 172°C .Scientific Research Applications
Solubility and Physicochemical Properties
- Study 1: Naproxen, including its variants like Rac O-Desmethyl Naproxen-d3, has been investigated for its solubility in various solvents, including choline chloride-based deep eutectic solvents (DES). This research is crucial for understanding the drug's behavior in different environments and potential applications in pharmaceutical formulations (Mokhtarpour et al., 2019).
Drug Interactions and Inhibition Properties
- Study 2: A study on R-enantiomers of naproxen revealed their inhibitory actions against Rac1 and Cdc42 GTPases. This discovery opens up potential therapeutic applications in treating various epithelial cancers, given the specific inhibitory properties of these enantiomers (Oprea et al., 2015).
Polymorphic Forms and Stability
- Study 3: Research on sodium naproxen, a related compound, has explored its pseudopolymorphic forms. Understanding these forms can help in developing more stable and effective pharmaceutical formulations (Kim & Rousseau, 2004).
Potential in Cancer Treatment
- Study 4: Investigations into Rac1 and Cdc42 GTPases, targeted by R-naproxen, suggest a promising approach in treating ovarian cancer. The specific targeting by R-naproxen could lead to new strategies for combating this type of cancer (Wandinger-Ness et al., 2011).
Environmental Impact and Waste Treatment
- Study 7: Research on the stability and removal of naproxen and its metabolites in advanced wastewater treatment processes highlights the environmental impact of this drug. Understanding how naproxen behaves in wastewater systems is crucial for environmental conservation and public health (Qurie et al., 2014).
Safety And Hazards
“rac O-Desmethyl Naproxen-d3” is classified as toxic if swallowed and can cause skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675814 | |
Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac O-Desmethyl Naproxen-d3 | |
CAS RN |
1122399-99-8 | |
Record name | 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.